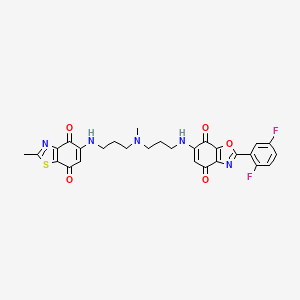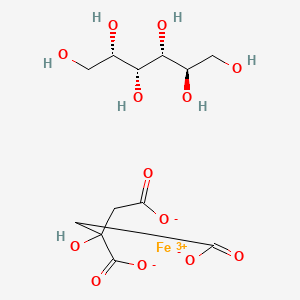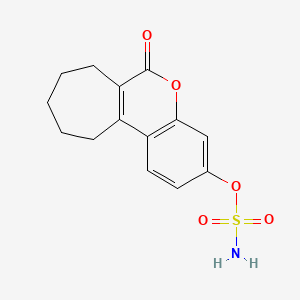
Isoleucylvaline
Overview
Description
Isoleucyl-valine, commonly referred to as Ile-Val, is a dipeptide composed of the amino acids isoleucine and valine. These amino acids are part of the branched-chain amino acids (BCAAs) family, which play crucial roles in various metabolic processes. Ile-Val is known for its significance in protein synthesis, energy production, and regulation of blood sugar levels .
Mechanism of Action
Target of Action
Isoleucylvaline, a dipeptide formed from L-isoleucine and L-valine residues , primarily targets the Valyl-tRNA synthetase (ValRS). ValRS is an enzyme that plays a crucial role in protein synthesis .
Mode of Action
The interaction of this compound with its target, ValRS, follows a “double sieve” mechanism . This mechanism allows ValRS to strictly discriminate the cognate L-valine from the larger L-isoleucine and the isosteric L-threonine . This interaction and the resulting changes are critical for the accurate translation of the genetic code into proteins.
Biochemical Pathways
This compound is involved in the Isoleucine-Valine Biosynthetic Pathway . This pathway is responsible for the synthesis of isoleucine and valine, two of the nine essential amino acids in humans . The pathway also plays a role in the metabolism of branched-chain amino acids .
Pharmacokinetics
As a dipeptide, it is expected to be absorbed and distributed in the body following ingestion, metabolized primarily in the liver, and excreted in the urine .
Result of Action
The action of this compound, through its interaction with ValRS and involvement in the Isoleucine-Valine Biosynthetic Pathway, contributes to the synthesis of proteins and the metabolism of branched-chain amino acids . These processes are essential for various biological functions, including growth, repair, and maintenance of body tissues.
Biochemical Analysis
Biochemical Properties
Isoleucylvaline is a metabolite, an intermediate or product resulting from metabolism . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is involved in the isoleucine-valine biosynthetic pathway . The exact nature of these interactions is complex and depends on various factors, including the presence of other molecules and the physiological conditions within the cell.
Cellular Effects
This compound can have physiological or cell-signaling effects . Most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, Valyl-tRNA synthetase (ValRS) strictly discriminates the cognate L-valine from the larger L-isoleucine and the isosteric L-threonine by the tRNA-dependent “double sieve” mechanism . This mechanism involves the synthesis of an aminoacyl-adenylate, as an active intermediate, from the amino acid and adenosine tri-phosphate (ATP), and the transfer of the aminoacyl moiety from the adenylate to the 3 -terminal adenosine 9 (39-A) of tRNA .
Temporal Effects in Laboratory Settings
It is known that some dipeptides, including this compound, are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis
Metabolic Pathways
This compound is involved in the isoleucine-valine biosynthetic pathway This pathway involves various enzymes and cofactors
Subcellular Localization
It is suggested that all of the enzymes of the isoleucine-valine biosynthetic pathway, which this compound is a part of, are associated with the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
Ile-Val can be synthesized through peptide bond formation between isoleucine and valine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions .
Industrial Production Methods
Industrial production of Ile-Val often involves microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce large quantities of the dipeptide. These microorganisms are optimized to overproduce isoleucine and valine, which are then enzymatically linked to form Ile-Val .
Chemical Reactions Analysis
Types of Reactions
Ile-Val undergoes various chemical reactions, including:
Oxidation: Ile-Val can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Ile-Val, such as keto acids, hydroxylated compounds, and substituted peptides .
Scientific Research Applications
Ile-Val has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of bioactive peptides and as a nutritional supplement in animal feed.
Comparison with Similar Compounds
Similar Compounds
Leucyl-valine (Leu-Val): Another dipeptide composed of leucine and valine, similar in structure and function to Ile-Val.
Valyl-isoleucine (Val-Ile): A dipeptide with valine and isoleucine, differing only in the sequence of amino acids.
Uniqueness of Ile-Val
Ile-Val is unique due to its specific role in the regulation of the mTOR and PI3K/AKT pathways. Its distinct sequence also allows for unique interactions with enzymes and proteins, making it a valuable compound in biochemical research .
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBIONYYJCSDF-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961386 | |
| Record name | L-Isoleucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41017-96-3 | |
| Record name | L-Isoleucyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41017-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoleucylvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041017963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Isoleucyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















